Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate
Overview
Description
Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate, also known as TETEROL, is a chemical compound with the molecular formula C12H21NO4 . It is a white solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H21NO4/c1-12(2,3)17-11(15)13-8-4-10(14)5-9(13)7-16-6-8/h8-10,14H,4-7H2,1-3H3/t8-,9+,10+ . This indicates the specific arrangement of atoms in the molecule and their connectivity.Physical and Chemical Properties Analysis
This compound has a molecular weight of 243.3 . It is a solid at room temperature and should be stored at 2-8°C .Scientific Research Applications
Synthesis and Structural Studies
- Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate and its derivatives have been explored for their potential in the synthesis of complex molecular structures. This compound is utilized as a building block in the efficient synthesis of constrained peptidomimetics, which are significant in peptide-based drug discovery. These mimetics are useful for structure-activity studies and can be synthesized through a process involving Michael addition and hydrogenolysis (Mandal et al., 2005).
- In another study, the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, was achieved. This compound was characterized using NMR spectroscopy and high-resolution mass spectrometry, with its structure determined through single-crystal X-ray diffraction analysis (Moriguchi et al., 2014).
Application in Enantioselective Synthesis
- The compound has been used in the development of chiral 2-endo-substituted 9-oxabispidines. These synthesized 9-oxabispidines were utilized as chiral ligands in the Pd(II)-catalyzed oxidative kinetic resolution of secondary alcohols, demonstrating good to excellent selectivity factors (Breuning et al., 2009).
Conformational Analysis
- The compound and its derivatives have also been studied for their steric structure using 1H NMR spectroscopy. This research revealed that these compounds exist in deuterochloroform solution in a double chair conformation, providing valuable insights into their molecular behavior and potential applications in chemical synthesis (Klepikova et al., 2003).
Use in Organic Synthesis and Catalysis
- This compound has been used in the synthesis of various organic molecules and as a catalyst. For example, it has been used in the synthesis of piperidine derivatives fused to a tetrahydrofuran ring, demonstrating its versatility in organic synthesis (Moskalenko & Boev, 2014). Additionally, its derivatives have been applied in the synthesis of 3-substituted 3-azabicyclo-[3.3.1]nonan-9-amines, further showcasing its utility in complex organic reactions (Moskalenko et al., 2011).
Safety and Hazards
TERT-BUTYL 9-HYDROXY-3-OXA-7-AZABICYCLO[3.3.1]NONANE-7-CARBOXYLATE is a chemical and has certain hazards. It is advised to strictly abide by safety operation procedures and wear protective clothing, gloves, and glasses during operation. Avoid inhaling gases, fumes, or vapors, and avoid contact with skin and eyes .
Properties
IUPAC Name |
tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-4-8-6-16-7-9(5-13)10(8)14/h8-10,14H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLBASJQJLQUMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2COCC(C1)C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.